molecular formula C27H30Cl2N2O3 B11115884 N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11115884
M. Wt: 501.4 g/mol
InChI Key: LRUWJHWXRDOOHF-FJEPWZHXSA-N
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Description

N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the 2,4-dichlorophenyl furan derivative, which is then reacted with hydrazine derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H30Cl2N2O3

Molecular Weight

501.4 g/mol

IUPAC Name

N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C27H30Cl2N2O3/c1-26(2,3)17-27(4,5)18-6-9-20(10-7-18)33-16-25(32)31-30-15-21-11-13-24(34-21)22-12-8-19(28)14-23(22)29/h6-15H,16-17H2,1-5H3,(H,31,32)/b30-15+

InChI Key

LRUWJHWXRDOOHF-FJEPWZHXSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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